molecular formula C7H13NO2 B13178132 1-(Azetidin-3-yl)-2-ethoxyethan-1-one

1-(Azetidin-3-yl)-2-ethoxyethan-1-one

Cat. No.: B13178132
M. Wt: 143.18 g/mol
InChI Key: RUCISRUHVARDBI-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-2-ethoxyethan-1-one is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)-2-ethoxyethan-1-one can be synthesized through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene . This method is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the formation of 3-substituted 3-(acetoxymethyl)azetidines.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The aza Paternò–Büchi reaction is particularly favored due to its high regio- and stereoselectivity, which is crucial for producing the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-2-ethoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 1-(Azetidin-3-yl)-2-ethoxyethanol.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Azetidin-3-yl)-2-ethoxyethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    1-(Azetidin-3-yl)-2-methoxyethan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy group, in particular, can influence its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(azetidin-3-yl)-2-ethoxyethanone

InChI

InChI=1S/C7H13NO2/c1-2-10-5-7(9)6-3-8-4-6/h6,8H,2-5H2,1H3

InChI Key

RUCISRUHVARDBI-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C1CNC1

Origin of Product

United States

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